7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
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Overview
Description
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[731It is primarily used in veterinary medicine to treat bacterial infections in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of marbofloxacin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of cyclization reactions.
Introduction of the fluoro group: The fluoro group is introduced using fluorinating agents under controlled conditions.
Formation of the piperazine ring: The piperazine ring is formed through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, followed by purification and crystallization
Industrial Production Methods
Industrial production of marbofloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
Marbofloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
Marbofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in veterinary medicine to treat bacterial infections in animals.
Industry: Employed in the development of new antibiotics and pharmaceutical formulations
Mechanism of Action
Marbofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, marbofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another fluoroquinolone antibiotic with a similar core structure but different functional groups.
Levofloxacin: A stereoisomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Uniqueness
Marbofloxacin is unique due to its specific structural modifications, which confer enhanced stability and efficacy against certain bacterial strains. Its use in veterinary medicine also distinguishes it from other fluoroquinolones that are primarily used in human medicine .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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